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Compound of Interest

Compound Name: 2-Fluoro-4-methylsulfonylphenol

Cat. No.: B1316080 Get Quote

Technical Guide: 2-Fluoro-4-
methylsulfonylphenol
For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Fluoro-4-methylsulfonylphenol is a fluorinated aromatic organic compound of significant

interest in medicinal chemistry. Its structural motifs, a phenol ring substituted with both a

fluorine atom and a methylsulfonyl group, make it a valuable building block for the synthesis of

more complex molecules, particularly in the development of targeted therapeutics. This

technical guide provides a comprehensive overview of its chemical properties, a detailed

experimental protocol for its synthesis, and its role as a key intermediate in the development of

inhibitors for the Janus kinase (JAK)-Signal Transducer and Activator of Transcription (STAT)

signaling pathway.

Core Data Presentation
A summary of the key quantitative data for 2-Fluoro-4-methylsulfonylphenol is presented in

the table below for easy reference and comparison.
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Property Value Source(s)

CAS Number 398456-87-6 [1]

Molecular Formula C₇H₇FO₃S [1]

Molecular Weight 190.19 g/mol [1]

IUPAC Name
2-fluoro-4-

(methylsulfonyl)phenol
[1]

Melting Point 92-94 °C

Appearance Solid

Solubility

Soluble in organic solvents

such as dichloromethane,

ethanol, and acetone.

Experimental Protocols
The following section details a plausible multi-step synthesis for 2-Fluoro-4-
methylsulfonylphenol, based on established chemical transformations. This protocol is

designed to provide a clear and reproducible methodology for its preparation in a laboratory

setting.

Synthesis of 2-Fluoro-4-(methylthio)phenol
Materials:

4-Bromo-2-fluorophenol

Sodium methanethiolate (NaSMe)

Palladium catalyst (e.g., Pd(dba)₂)

Phosphine ligand (e.g., Xantphos)

Anhydrous, degassed solvent (e.g., Dioxane or Toluene)

Inert gas (Nitrogen or Argon)
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Procedure:

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and

an inert gas inlet, add 4-bromo-2-fluorophenol (1 equivalent), sodium methanethiolate (1.2

equivalents), the palladium catalyst (0.05 equivalents), and the phosphine ligand (0.1

equivalents).

Under a continuous flow of inert gas, add the anhydrous, degassed solvent to the flask.

Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and stir

vigorously.

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas

Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-

24 hours.

Upon completion, cool the reaction mixture to room temperature.

Dilute the mixture with ethyl acetate and wash with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel to yield 2-fluoro-4-

(methylthio)phenol.

Oxidation to 2-Fluoro-4-methylsulfonylphenol
Materials:

2-Fluoro-4-(methylthio)phenol

Oxidizing agent (e.g., Oxone® or m-chloroperoxybenzoic acid - mCPBA)

Solvent (e.g., Methanol/Water mixture or Dichloromethane)

Procedure:
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Dissolve the 2-fluoro-4-(methylthio)phenol (1 equivalent) in the chosen solvent system in a

round-bottom flask equipped with a magnetic stirrer.

If using Oxone®, prepare a solution in water and add it dropwise to the solution of the

starting material in methanol at room temperature.

If using mCPBA, dissolve it in dichloromethane and add it portion-wise to a solution of the

starting material in dichloromethane, typically at 0 °C to control the exotherm. Use at least 2

equivalents of mCPBA to ensure complete oxidation to the sulfone.

Stir the reaction mixture at room temperature until TLC or LC-MS analysis indicates the

complete consumption of the starting material and the intermediate sulfoxide. This may take

several hours to overnight.

Upon completion, quench the reaction. If Oxone® was used, the mixture can be worked up

by removing the methanol under reduced pressure and extracting the aqueous residue with

ethyl acetate. If mCPBA was used, the reaction mixture can be washed with a saturated

aqueous solution of sodium bicarbonate to remove the m-chlorobenzoic acid byproduct.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure.

The crude 2-Fluoro-4-methylsulfonylphenol can be purified by recrystallization or column

chromatography to yield the final product.

Role in Signaling Pathways and Drug Development
2-Fluoro-4-methylsulfonylphenol is a critical precursor in the synthesis of a class of

compounds known as imidazo[4,5-b]pyridines, which have been identified as potent inhibitors

of the Janus kinase (JAK) family of enzymes.

The JAK-STAT Signaling Pathway
The JAK-STAT signaling pathway is a crucial cascade for a multitude of cytokines and growth

factors, playing a pivotal role in immunity, cell proliferation, differentiation, and apoptosis. The

pathway is initiated when a cytokine binds to its specific receptor on the cell surface, leading to

the activation of associated JAKs. These activated JAKs then phosphorylate the receptor,
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creating docking sites for STAT proteins. The recruited STATs are subsequently phosphorylated

by the JAKs, leading to their dimerization and translocation into the nucleus, where they act as

transcription factors to regulate the expression of target genes.

Dysregulation of the JAK-STAT pathway is implicated in a variety of diseases, including

autoimmune disorders and cancers. Therefore, inhibiting this pathway has become a significant

therapeutic strategy.
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Caption: The JAK-STAT signaling pathway and the point of inhibition by imidazo[4,5-b]pyridine

derivatives.

Mechanism of Action of Imidazo[4,5-b]pyridine-based
JAK Inhibitors
Imidazo[4,5-b]pyridine derivatives, synthesized using 2-Fluoro-4-methylsulfonylphenol, are

designed to be competitive inhibitors of JAKs. They bind to the ATP-binding site of the JAK

enzymes, preventing the phosphorylation and subsequent activation of the signaling cascade.

This inhibition effectively blocks the downstream signaling of pro-inflammatory cytokines,

making these compounds promising therapeutic agents for the treatment of autoimmune

diseases such as rheumatoid arthritis and inflammatory bowel disease.

The workflow for the development of these inhibitors is outlined below.
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Caption: Drug development workflow for JAK inhibitors from 2-Fluoro-4-
methylsulfonylphenol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 2-Fluoro-4-methylsulfonylphenol | C7H7FO3S | CID 16128842 - PubChem
[pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. ["2-Fluoro-4-methylsulfonylphenol" CAS number and
molecular weight]. BenchChem, [2025]. [Online PDF]. Available at:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1316080?utm_src=pdf-body
https://www.benchchem.com/product/b1316080?utm_src=pdf-body-img
https://www.benchchem.com/product/b1316080?utm_src=pdf-body
https://www.benchchem.com/product/b1316080?utm_src=pdf-body
https://www.benchchem.com/product/b1316080?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/2-Fluoro-4-methylsulfonylphenol
https://pubchem.ncbi.nlm.nih.gov/compound/2-Fluoro-4-methylsulfonylphenol
https://www.benchchem.com/product/b1316080#2-fluoro-4-methylsulfonylphenol-cas-number-and-molecular-weight
https://www.benchchem.com/product/b1316080#2-fluoro-4-methylsulfonylphenol-cas-number-and-molecular-weight
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1316080?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b1316080#2-fluoro-4-methylsulfonylphenol-cas-
number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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